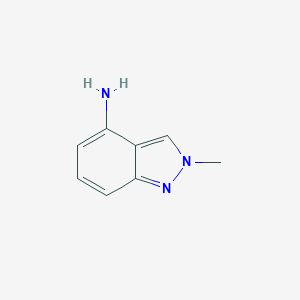

2-Methyl-2H-indazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCAMILOUFSNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572530 | |

| Record name | 2-Methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82013-51-2 | |

| Record name | 2-Methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 2h Indazol 4 Amine and Its Derivatives

Established Synthetic Routes for 2H-Indazoles

The 2H-indazole core is a common motif in medicinal chemistry, and various synthetic strategies have been developed for its construction. These can be broadly categorized into reductive cyclization, transition metal-catalyzed syntheses, and one-pot multicomponent reactions.

Reductive Cyclization Approaches

Reductive cyclization is a classical and effective method for the synthesis of 2H-indazoles. A prominent example is the Cadogan reductive cyclization, which typically involves the deoxygenative cyclization of ortho-nitrobenzylidene amines. researchgate.netresearchgate.net This reaction is often carried out at elevated temperatures using phosphites or phosphines as the reducing agent. nih.govorganic-chemistry.org

A notable advancement in this area is a mild, one-pot condensation-Cadogan reductive cyclization. researchgate.net This method involves the condensation of an o-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization promoted by a phosphine (B1218219), such as tri-n-butylphosphine, to yield the corresponding 2H-indazole. researchgate.netresearchgate.net This one-pot procedure offers improved practicality and safety by avoiding the isolation of the potentially unstable imine intermediate and operating under milder conditions. researchgate.net

| Reactants | Reducing Agent | Product | Reference |

| o-Nitrobenzaldehydes and primary amines | Tri-n-butylphosphine | Substituted 2H-indazoles | researchgate.netresearchgate.net |

| o-Nitrobenzylidene amines | Triethyl phosphite | 2-Aryl-2H-indazoles | researchgate.net |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of 2H-indazoles, offering high efficiency and regioselectivity. Various transition metals, including palladium, copper, and rhodium, have been successfully employed. caribjscitech.comorganic-chemistry.org

Palladium-catalyzed reactions are particularly prevalent. One such method involves the intramolecular C-N bond formation of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org Another approach utilizes a palladium-catalyzed direct and regioselective synthesis from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Copper-catalyzed syntheses also provide an efficient route to 2H-indazoles. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org This method is valued for its operational simplicity and the use of a relatively inexpensive and benign catalyst. caribjscitech.com

Rhodium-catalyzed reactions have also been developed, for instance, through the C-H bond functionalization and cyclative capture of azobenzenes with aldehydes. researchgate.net

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Palladium | N-aryl-N-(o-bromobenzyl)hydrazines | Intramolecular amination | 2-Aryl-2H-indazoles | organic-chemistry.org |

| Copper(I) | 2-Bromobenzaldehydes, primary amines, sodium azide | One-pot, three-component reaction | 2-Substituted 2H-indazoles | organic-chemistry.org |

| Rhodium(III) | Azoxy compounds and diazo esters | Tandem C-H alkylation and intramolecular decarboxylative cyclization | 2H-Indazoles | researchgate.net |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly desirable in synthetic chemistry as they offer a streamlined approach to complex molecules from simple starting materials in a single operation, thereby reducing waste and saving time and resources. Several MCRs have been developed for the synthesis of 2H-indazoles.

As mentioned previously, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is a prime example of an efficient MCR for 2H-indazole synthesis. organic-chemistry.org This reaction proceeds through a cascade of condensation followed by C-N and N-N bond formations. caribjscitech.com The use of copper(I) oxide nanoparticles as a catalyst under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG) further enhances the sustainability of this method. organic-chemistry.org

Specific Synthesis of 2-Methyl-2H-indazol-4-amine Precursors

The synthesis of the target molecule, this compound, requires the strategic introduction of a methyl group at the N2 position and an amine group at the C4 position. A common synthetic strategy involves the preparation of a 4-nitro-1H-indazole intermediate, followed by selective N2-methylation and subsequent reduction of the nitro group.

A plausible, though not explicitly detailed in a single source, synthetic pathway can be constructed from established reactions:

Synthesis of 4-Nitro-1H-indazole: This intermediate can be prepared from commercially available starting materials such as 2-methyl-3-nitroaniline (B147196) through diazotization followed by cyclization. researchgate.net Another potential route starts from 3-nitrophthalic acid. orgsyn.orgchemicalbook.comgoogle.com

Selective N2-Methylation of 4-Nitro-1H-indazole: The regioselective methylation of indazoles is a critical step. While direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, specific conditions can favor the desired N2 product. researchgate.net For nitro-substituted indazoles, various methylating agents have been explored. The use of dimethyl sulfate (B86663) in the presence of a base can lead to a mixture of N1 and N2 methylated products. researchgate.netresearchgate.net However, other reagents and conditions have been developed to achieve higher selectivity for the N2 position. connectjournals.comnih.gov For instance, the use of methyl 2,2,2-trichloroacetimidate under acidic conditions has been reported for selective N2-alkylation of indazoles. researchgate.net

Reduction of 2-Methyl-4-nitro-2H-indazole: The final step involves the reduction of the nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). mit.eduresearchgate.netmit.edu Alternatively, reduction can be carried out using metal reagents like tin(II) chloride (SnCl2) in an acidic medium. researchgate.netresearchgate.net

Synthesis of 3-Methyl-1H-indazol-6-amine as an Intermediate

While not a direct precursor to this compound according to the likely synthetic pathway, the synthesis of 3-methyl-1H-indazol-6-amine is a well-documented process and serves as an example of indazole synthesis and functional group manipulation. It is typically prepared from 2-amino-4-nitrotoluene. The synthesis involves the diazotization of the amino group followed by an intramolecular cyclization to form 3-methyl-6-nitro-1H-indazole. Subsequent reduction of the nitro group, often with reagents like tin(II) chloride, yields 3-methyl-1H-indazol-6-amine. chemicalbook.com

Selective Methylation Strategies for N2-Position

The selective alkylation of the N2 position of the indazole ring is a key challenge that has been addressed through various strategies. The regioselectivity of alkylation (N1 vs. N2) is influenced by factors such as the substrate's electronic and steric properties, the nature of the alkylating agent, the base, and the solvent used. nih.gov

Under basic conditions, a mixture of N1 and N2 alkylated products is often obtained. researchgate.net However, kinetically controlled conditions can favor the formation of the N2-isomer. connectjournals.com Acid-promoted alkylation has been shown to be highly selective for the N2 position. wuxibiology.com For example, the use of alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid like trifluoromethanesulfonic acid provides a general and selective method for the N2-alkylation of 1H-indazoles. researchgate.net The choice of methylating agent is also crucial; reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's reagent) have been used for regioselective methylation. researchgate.net

| Methylating Agent | Conditions | Selectivity | Reference |

| Dimethyl sulfate | KOH, 45 °C | Mixture of N1 and N2 | researchgate.net |

| Methyl iodide | Heat, sealed tube | N2-selective (for 6-nitro-1H-indazole) | researchgate.net |

| Methyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid | N2-selective | researchgate.net |

| Trimethyloxonium tetrafluoroborate | - | N2-selective | researchgate.net |

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound can be achieved through derivatization of the exocyclic amine group or by direct modification of the indazole ring. These approaches allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

The primary amino group at the C4 position of this compound is a versatile handle for introducing various functionalities, including aryl and heterocyclic moieties.

N-Phenylation: The introduction of a phenyl group onto the amine, leading to N-phenyl-2-methyl-2H-indazol-4-amine, can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) with the amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org While direct examples for this compound are not extensively reported, the methodology is broadly applicable to the N-arylation of a wide range of aminoheterocycles. nih.govbeilstein-journals.orgrsc.org

Table 1: Key Components in Buchwald-Hartwig Amination for N-Phenylation

| Component | Example | Role |

| Amine | This compound | Nucleophile |

| Aryl Halide | Phenyl bromide | Electrophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-N bond formation |

| Ligand | BINAP, XPhos, SPhos | Stabilizes and activates the catalyst |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

N-Imidazoline Derivatives: The synthesis of N-imidazoline derivatives of this compound involves the formation of a 2-aminoimidazoline (B100083) ring connected to the indazole nitrogen. A common synthetic route to such structures involves the reaction of the primary amine with a suitable precursor that can form the imidazoline (B1206853) ring. For instance, reaction with a thiourea (B124793) derivative followed by cyclization with an ethylenediamine (B42938) equivalent in the presence of a coupling agent can yield the desired product. Another approach involves the reaction of the amine with a cyanogen (B1215507) halide to form a cyanamide, which is then reacted with a diamine. nih.govorganic-chemistry.org

Direct functionalization of the indazole ring allows for the introduction of various substituents, which can significantly alter the electronic and steric properties of the molecule.

Acrylic Acid Derivatives: The synthesis of (E)-3-(2-methyl-2H-indazol-4-yl)acrylic acid can be envisioned through a palladium-catalyzed Heck reaction. beilstein-journals.orgresearchgate.net This would involve the coupling of a 4-halo-2-methyl-2H-indazole (e.g., 4-bromo-2-methyl-2H-indazole) with an acrylate (B77674) ester, such as methyl acrylate, followed by hydrolysis of the ester to the carboxylic acid. beilstein-journals.orgchemicalbook.com The success of the Heck reaction often depends on the choice of palladium catalyst, base, and solvent.

Alkylation: Regioselective alkylation of the indazole ring system is a well-established method for introducing alkyl groups. semanticscholar.orgrsc.orgbeilstein-journals.orgnih.gov While the target molecule already possesses a methyl group at the N2 position, further alkylation at other positions of the indazole ring, if available, could be achieved under specific conditions. Direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers, but in the case of this compound, the N2 position is already occupied. nih.gov Therefore, any further N-alkylation would likely occur at the N1 position, leading to an indazolium salt, or potentially at the exocyclic amine, depending on the reaction conditions and the nature of the alkylating agent. rsc.orgprinceton.edu

The construction of fused heterocyclic systems, such as pyrimido[1,2-b]indazoles, from aminoindazoles is a common strategy to generate structurally complex and potentially biologically active molecules. proquest.comrsc.orgresearchgate.netmdpi.comrsc.org The synthesis of pyrimido[1,2-b]indazole derivatives typically involves the condensation of an aminoindazole with a 1,3-dicarbonyl compound or its equivalent. While most literature examples start with 3-aminoindazoles, a similar strategy could be adapted for 4-aminoindazole derivatives. The reaction of this compound with a suitable diketone, ketoester, or malonaldehyde derivative under acidic or metal-catalyzed conditions would be expected to lead to the formation of the corresponding pyrimido[1,2-b]indazole. proquest.com

Table 2: General Reaction for Pyrimido[1,2-b]indazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| Aminoindazole | 1,3-Dicarbonyl Compound | Acid or Metal Catalyst, Heat | Pyrimido[1,2-b]indazole |

| This compound | Acetylacetone | PPA, Reflux | Substituted Pyrimido[1,2-b]indazole |

| 3-Amino-1H-indazole | Ethyl 4,4,4-trifluoroacetoacetate | PPA, Reflux | Trifluoromethyl-pyrimido[1,2-b]indazol-4-one mdpi.com |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. Advanced techniques such as ultrasound irradiation and the use of nanocatalysts are being explored for the synthesis of indazole derivatives.

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.nettandfonline.com The application of ultrasound can enhance mass transfer and accelerate chemical reactions through the phenomenon of acoustic cavitation. In the context of indazole synthesis, ultrasound has been successfully employed for various transformations, including the synthesis of substituted indazoles and the functionalization of the indazole core, such as bromination. nih.govrsc.org The use of ultrasound could be particularly beneficial for the synthesis of functionalized this compound derivatives by potentially reducing reaction times and improving yields in coupling and cyclization reactions.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Copper oxide nanoparticles (CuO-NPs) have been shown to be effective catalysts for the synthesis of 2H-indazoles. rsc.orgresearchgate.net This catalytic system allows for a one-pot, three-component reaction between a 2-bromobenzaldehyde (B122850), a primary amine, and sodium azide under ligand-free conditions. organic-chemistry.org

The proposed mechanism for the CuO-NP catalyzed synthesis of 2H-indazoles involves several steps. acs.org Initially, the 2-bromobenzaldehyde and the primary amine condense to form an imine. The CuO nanoparticles then catalyze the substitution of the bromide with azide, followed by an intramolecular N-N bond formation with the elimination of nitrogen gas to yield the 2H-indazole ring system. The catalyst can often be recovered and reused multiple times, adding to the sustainability of the process.

Table 3: Comparison of Conventional vs. CuO-NP Catalyzed 2H-Indazole Synthesis

| Feature | Conventional Methods | CuO-NP Catalyzed Method |

| Catalyst | Homogeneous Pd or Cu complexes | Heterogeneous CuO nanoparticles |

| Ligands | Often required (e.g., phosphines) | Ligand-free |

| Reaction Conditions | Often harsh, high temperatures | Milder conditions |

| Catalyst Recyclability | Difficult | Readily recyclable |

| Substrate Scope | Variable | Broad, good functional group tolerance rsc.org |

Spectroscopic and Structural Elucidation of 2 Methyl 2h Indazol 4 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomer Differentiationbenchchem.comjmchemsci.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives, particularly in distinguishing between the 1H- and 2H-tautomeric forms. jmchemsci.com The position of the methyl group profoundly influences the chemical environment of the protons and carbons throughout the molecule, resulting in distinct NMR spectra for each isomer. jmchemsci.comipb.pt

1H NMR Spectral Analysis for Methyl Proton Signalsbenchchem.comjmchemsci.com

In ¹H NMR spectroscopy, the chemical shift of the N-methyl protons provides a direct method for distinguishing between 1-methyl and 2-methyl indazole isomers. For 2-methyl-2H-indazole analogs, the methyl proton signal typically appears in a characteristic range. For instance, in related dimethylated indazole amines, methyl group protons are observed between δ 2.1 and 2.5 ppm. The aromatic protons of the indazole ring are generally found further downfield, typically in the range of δ 7.0–8.5 ppm. In the case of the closely related 6-amino-2-methyl-2H-indazole, the N-methyl protons give a signal, confirming the substitution pattern. chemicalbook.com The precise chemical shift is sensitive to the solvent used and the presence of other substituents on the indazole ring. ipb.pt

13C NMR Chemical Shift Assignments for Indazole Ring Carbonsbenchchem.comjmchemsci.com

¹³C NMR spectroscopy is an even more powerful tool for tautomer identification. jmchemsci.com The chemical shifts of the carbon atoms within the indazole ring system are highly dependent on which nitrogen atom is methylated. Studies have shown a significant difference in the chemical shifts for the ring carbons between 1H and 2H tautomers. For example, the C3 carbon in 1H-tazettine is typically found around 132-133 ppm, whereas in the 2H-tazettine it appears at a higher field, around 123-124 ppm. jmchemsci.com For the analog 2-(4-methylphenyl)-2H-indazole, the indazole ring carbons resonate at δ 117.56, 120.27, 121.01, 122.13, 126.77, and 148.98 ppm. nih.gov These distinct values allow for unambiguous assignment of the 2-methyl substitution pattern in 2-Methyl-2H-indazol-4-amine.

Table 1: Representative ¹³C NMR Chemical Shifts for a 2-Substituted Indazole Analog Data for 2-(4-Methylphenyl)-2H-indazole in DMSO-d₆. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| Indazole C3 | 121.45 |

| Indazole C3a | 122.58 |

| Indazole C4 | 121.01 |

| Indazole C5 | 126.77 |

| Indazole C6 | 120.27 |

| Indazole C7 | 117.56 |

| Indazole C7a | 148.98 |

Advanced NMR Techniques (¹⁴N, ¹⁵N, HSQC, HMBC, NOESY) for Structural Confirmationbenchchem.comjmchemsci.comipb.pt

While ¹H and ¹³C NMR are often sufficient, advanced NMR techniques provide definitive structural confirmation by revealing detailed connectivity and spatial relationships.

¹⁴N and ¹⁵N NMR: These techniques directly probe the nitrogen atoms, providing clear evidence of the substitution site. The chemical shift of the nitrogen atom is significantly different depending on whether it is part of a pyrrole-type or pyridine-type environment within the indazole ring, thus easily distinguishing between 1H and 2H isomers. jmchemsci.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons in the indazole ring. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. ipb.pt For this compound, an HMBC spectrum would show a key correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring, definitively confirming the 2-position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its 1D equivalent, NOE, are used to identify protons that are close in space. A NOESY spectrum could show through-space correlations between the N-methyl protons and the H3 proton, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisbenchchem.comuni.lu

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation, which provides additional structural information. The compound has a molecular formula of C₈H₉N₃ and a monoisotopic mass of 147.07965 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) can be used to confirm this exact mass, thereby verifying the elemental composition.

The fragmentation pattern in MS provides clues about the molecule's structure. Although specific fragmentation data for this exact isomer is not detailed in the provided search results, indazole compounds typically fragment through pathways involving the heterocyclic ring.

Modern MS techniques can also determine the collision cross-section (CCS) of an ion, which is a measure of its shape in the gas phase. Predicted CCS values for various adducts of this compound provide another layer of characterization. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data calculated using CCSbase. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 148.08693 | 127.1 |

| [M+Na]⁺ | 170.06887 | 138.6 |

| [M-H]⁻ | 146.07237 | 129.7 |

| [M+K]⁺ | 186.04281 | 135.4 |

Infrared (IR) Spectroscopy for Functional Group Identificationwpmucdn.comlibretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group at the 4-position will exhibit two characteristic stretching vibration bands in the region of 3200-3500 cm⁻¹. wpmucdn.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

N-H Bending: The scissoring vibration of the primary amine is expected near 1600 cm⁻¹, often in the 1550-1650 cm⁻¹ range. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring system typically appear in the 1400-1600 cm⁻¹ region. libretexts.org

These characteristic bands allow for the quick confirmation of the presence of the amine and methyl groups, as well as the aromatic nature of the indazole core. evitachem.com

X-ray Diffraction Studies for Solid-State Molecular Architecturenih.govmdpi.com

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com While a crystal structure for this compound itself is not available in the search results, data from closely related analogs like 2-(4-methylphenyl)-2H-indazole reveals the key architectural features of the 2H-indazole system. nih.gov

Studies on this analog show that the indazole ring system is nearly perfectly planar. nih.gov The dihedral angle between the five-membered pyrazole (B372694) ring and the six-membered benzene (B151609) ring is very small, on the order of 1.58°. nih.gov This planarity is a characteristic feature of the fused aromatic ring system. X-ray studies also reveal how substituents are oriented relative to the indazole core. For example, the plane of a phenyl substituent at the 2-position can be significantly twisted relative to the plane of the indazole ring. nih.gov In the solid state, the molecules would be expected to pack in the crystal lattice stabilized by intermolecular forces, such as hydrogen bonding involving the 4-amino group.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For indazole derivatives, DFT calculations provide insights into their tautomeric stability, with the 1H-indazole form generally being more thermodynamically stable than the 2H-indazole form. beilstein-journals.orgnih.gov However, the 2H form can be stabilized in solution through the formation of dimers. researchgate.net

DFT calculations have been employed to understand the regioselective alkylation of indazoles, a crucial aspect for synthesizing specific isomers for pharmaceutical applications. beilstein-journals.org These calculations can predict the N1- and N2-partial charges and Fukui indices, which help to explain the observed product ratios in alkylation reactions. beilstein-journals.org For instance, DFT studies have suggested that chelation mechanisms can favor the formation of N1-substituted products, while other non-covalent interactions can drive the formation of N2-products. beilstein-journals.org

Furthermore, DFT is used to analyze the electronic properties of substituted indazoles, including their photophysical behavior. researchgate.net Time-dependent DFT (TD-DFT) calculations can predict excitation energies and oscillator strengths, providing information about the molecule's absorption and emission spectra. worldscientific.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, calculated using DFT, are crucial for understanding the chemical activity and stability of these compounds. worldscientific.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a chemical interpretation of hyperconjugation interactions within the molecule. worldscientific.comresearchgate.net Additionally, the molecular electrostatic potential (MESP) surface, determined through DFT calculations, provides a visual representation of the molecule's relative polarity and helps identify potential sites for electrophilic and nucleophilic attack. nih.govworldscientific.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. qeios.com This method is instrumental in drug discovery for understanding ligand-target interactions and for virtual screening of compound libraries. sci-hub.sedundee.ac.uk

In the context of 2-Methyl-2H-indazol-4-amine and its derivatives, molecular docking studies have been crucial in identifying potential biological targets and elucidating binding modes. For example, docking simulations of indazole derivatives into the active sites of protein kinases, a family of enzymes often implicated in cancer, have revealed key interactions that contribute to their inhibitory activity. sci-hub.se These simulations can identify hydrogen bonding, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. sci-hub.sedundee.ac.uk

The results of molecular docking are often quantified by a docking score, which estimates the binding affinity of the ligand for the target. dundee.ac.uk These scores, along with a detailed analysis of the binding pose, help researchers to prioritize compounds for further experimental testing and to guide the design of new derivatives with improved potency and selectivity. sci-hub.sedundee.ac.uk For instance, the docking of a virtual library of indazole analogues can inform structure-activity relationship (SAR) studies by predicting which modifications are likely to enhance binding. dundee.ac.uk

Pharmacophore Identification and Generation

Pharmacophore modeling is a crucial step in modern drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.netmdpi.com A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.netmdpi.com

For indazole-based compounds, pharmacophore models have been developed to guide the discovery of new inhibitors for various biological targets. nih.govacs.org The process often starts with a set of known active compounds, from which a common feature hypothesis is generated. researchgate.net This model can then be used to screen large virtual databases for new compounds that match the pharmacophore, a process known as virtual screening. researchgate.netugm.ac.id

Successful pharmacophore models can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. ugm.ac.id For instance, a ligand-based pharmacophore model generated from a series of active azaindole inhibitors of Trypanosoma brucei helped in identifying key structural features for potency and good ADME properties. nih.gov The validation of a pharmacophore model is critical and is often done by assessing its ability to distinguish known active compounds from inactive ones. ugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.symdpi.com By quantifying physicochemical properties, or "descriptors," of molecules, QSAR models can predict the activity of new, unsynthesized analogs. spu.edu.sy

QSAR studies have been applied to various classes of indazole derivatives to understand the structural requirements for their biological activities, such as antimicrobial or anticancer effects. nih.govnih.govresearchgate.net The descriptors used in QSAR models can be of different types, including electronic (e.g., Hammett constants, partial charges), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological (e.g., connectivity indices). spu.edu.synih.gov

The development of a QSAR model typically involves several steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, selection of relevant descriptors, and building a mathematical model using statistical methods like multiple linear regression or partial least squares. mdpi.comnih.gov The predictive power of a QSAR model is assessed through internal and external validation techniques. spu.edu.sy A statistically significant QSAR model can provide valuable insights into the mechanism of action and guide the synthesis of more potent compounds. spu.edu.synih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a drug candidate in the early stages of drug discovery. dundee.ac.uk These predictions help in identifying potential liabilities of a compound, such as poor absorption or high toxicity, before significant resources are invested in its development. nih.gov

For derivatives of this compound, in silico ADMET profiling can provide valuable information on properties like aqueous solubility, plasma protein binding, metabolic stability, and potential for various toxicities. dundee.ac.uknih.gov For example, predictions of human plasma protein binding and clearance in human liver microsomes can help in assessing the compound's likely in vivo behavior. nih.gov

Various computational tools and models are available for ADMET prediction. dundee.ac.ukqeios.comresearchgate.net These tools often use QSAR-like models or rule-based systems derived from large datasets of experimental data. dundee.ac.uk While in silico predictions are not a substitute for experimental testing, they are a valuable tool for prioritizing compounds and for designing molecules with a more favorable ADMET profile. dundee.ac.uknih.gov

Interactive Data Table: Computational Predictions for this compound Derivatives

| Compound | Predicted Property | Predicted Value | Method |

| This compound Derivative A | LogP | 2.5 | In Silico Prediction |

| This compound Derivative B | Aqueous Solubility | Moderate | In Silico Prediction |

| This compound Derivative C | hERG Inhibition | Low Risk | In Silico Prediction |

| This compound Derivative D | Cytochrome P450 2D6 Inhibition | High Risk | In Silico Prediction |

Based on a thorough review of the provided search results, it is not possible to generate an article that focuses solely on the chemical compound “this compound” and its derivatives according to the specified outline. The available research data pertains to the broader class of indazole derivatives, such as 2-phenyl-2H-indazole, 1H-indazole-3-amine, or 1H-indazol-5-amine, rather than the specific this compound scaffold requested.

The strict requirement to adhere exclusively to derivatives of "this compound" cannot be met with the current scientific literature accessible through the search. Providing information on other indazole isomers or derivatives would fall outside the explicit scope of the user's instructions. Therefore, to ensure scientific accuracy and adherence to the prompt, the article cannot be generated at this time due to a lack of specific research on the subject compound's biological and pharmacological activities as outlined.

Biological and Pharmacological Research of 2 Methyl 2h Indazol 4 Amine Derivatives

Anticancer and Antiproliferative Activities

Modulation of Apoptotic Pathway Markers (e.g., cleaved caspase-3, Bax, Bcl-2, PARP)

Research into the anticancer properties of indazole derivatives has revealed their ability to induce apoptosis, a form of programmed cell death, in cancer cells. One such derivative, compound 2f, has been shown to modulate key markers in the apoptotic pathway. nih.gov

In a study involving the 4T1 breast cancer cell line, treatment with compound 2f led to a dose-dependent increase in the expression of pro-apoptotic proteins. Specifically, the levels of cleaved caspase-3 and Bax were upregulated. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic process, and its cleavage indicates its activation. Bax, a member of the Bcl-2 family, promotes apoptosis by permeabilizing the mitochondrial outer membrane.

Conversely, the expression of the anti-apoptotic protein Bcl-2 was downregulated following treatment with compound 2f. nih.gov The balance between pro-apoptotic (like Bax) and anti-apoptotic (like Bcl-2) proteins is crucial for cell survival, and a shift towards the former, as observed here, pushes the cell towards apoptosis. Furthermore, studies on other pyrazole (B372694) derivatives have shown that they can induce apoptosis through both extrinsic and intrinsic pathways, supported by the cleavage of caspase-8, caspase-9, and PARP-1. researchgate.net

Table 1: Effect of Indazole Derivative 2f on Apoptotic Markers in 4T1 Cells

| Marker | Effect of Compound 2f Treatment | Role in Apoptosis |

| Cleaved Caspase-3 | Upregulation nih.gov | Executioner caspase, key mediator of apoptosis |

| Bax | Upregulation nih.gov | Pro-apoptotic protein, promotes mitochondrial membrane permeabilization |

| Bcl-2 | Downregulation nih.gov | Anti-apoptotic protein, inhibits apoptosis |

Impact on Tumor Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, making the inhibition of tumor cell migration and invasion a key therapeutic goal. Research has demonstrated that indazole derivatives can interfere with these processes.

Treatment of 4T1 breast cancer cells with compound 2f resulted in a significant and dose-dependent reduction in both cell migration and invasion. nih.gov This inhibitory effect was further corroborated by wound-healing assays, which showed a decreased ability of the treated cells to close a "wound" created in a cell monolayer.

To understand the molecular mechanisms behind this, the levels of matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of matrix metalloproteinase 2 (TIMP-2) were examined. nih.gov MMPs are enzymes that degrade the extracellular matrix, a key step in cell invasion. Compound 2f was found to decrease the levels of MMP-9 while increasing the levels of TIMP-2, an endogenous inhibitor of MMPs. nih.gov This shift in the balance between MMPs and TIMPs contributes to the observed reduction in the invasive potential of the cancer cells.

Table 2: Impact of Indazole Derivative 2f on Markers of Migration and Invasion in 4T1 Cells

| Marker | Effect of Compound 2f Treatment | Role in Migration and Invasion |

| MMP-9 | Reduction nih.gov | Degrades extracellular matrix, facilitating invasion |

| TIMP-2 | Increase nih.gov | Inhibits matrix metalloproteinases |

Inhibition of Specific Kinases (e.g., VEGF receptor, CDK, IRAK-4, CRAF, FGFR, ROCK-II, EZH1/2)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Indazole derivatives have emerged as potent inhibitors of various kinases.

VEGF Receptor (VEGFR): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.gov Arylsulphonyl indazole derivatives have been studied for their interaction with VEGFR-2 kinase, suggesting a potential to inhibit this pathway. nih.gov

Fibroblast Growth Factor Receptor (FGFR): 1H-Indazol-3-amine derivatives have been identified as inhibitors of FGFR. nih.gov The binding mode of one such derivative, 27a, with FGFR1 revealed that it occupies the ATP binding site, forming hydrogen bonds with key amino acid residues. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4): IRAK-4 is a key mediator of innate immunity and inflammation. nih.gov Indazolamine derivatives have been developed as potent and selective inhibitors of IRAK-4, demonstrating anti-inflammatory efficacy in preclinical models. nih.gov

Other Kinases: The indazole scaffold has also been utilized in the development of inhibitors for other kinases such as CRAF. researchgate.net

Anti-inflammatory Research

In addition to their anticancer properties, derivatives of 2-Methyl-2H-indazol-4-amine have been investigated for their anti-inflammatory potential.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation by producing prostaglandins. nih.gov Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

While direct studies on this compound derivatives as COX-2 inhibitors are limited in the provided context, the broader class of indazole and other nitrogen-containing heterocyclic compounds has shown promise. For instance, various pyrazole and pyridazine derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov These compounds often exhibit significant in vivo anti-inflammatory activity. nih.gov The structural similarities between these scaffolds and the indazole core suggest that derivatives of this compound could also be explored for COX-2 inhibitory activity.

Other Biological Activities

The therapeutic potential of this compound derivatives extends beyond oncology and inflammation.

Glucokinase Activation

Glucokinase (GK) is an enzyme primarily found in the liver and pancreatic β-cells that acts as a glucose sensor, playing a vital role in glucose homeostasis. researchgate.net Glucokinase activators (GKAs) are considered a promising therapeutic approach for type 2 diabetes. researchgate.net

Research has led to the identification and optimization of novel indazole-based glucokinase activators. researchgate.net These compounds have been shown to be potent activators of glucokinase with favorable preclinical pharmacokinetic properties and in vivo efficacy. researchgate.net For example, a series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which share structural similarities with indazole derivatives, have been synthesized and evaluated as glucokinase activators. researchgate.net

GPR120 and GPR40 Agonism

A comprehensive review of scientific literature did not identify specific research focused on the agonistic activity of this compound derivatives on G protein-coupled receptor 120 (GPR120) and G protein-coupled receptor 40 (GPR40). While the broader indazole class of compounds has been explored for GPR120 agonism, research explicitly detailing the synthesis and evaluation of derivatives from the this compound core for this target was not found in the public domain.

Inhibition of Trypanosoma brucei

An extensive search of published scientific studies did not yield specific research on the inhibitory activity of this compound derivatives against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. Although various heterocyclic compounds, including different classes of indazole derivatives, have been investigated for antitrypanosomal properties, studies specifically centered on derivatives of this compound were not located.

SARS-CoV-2 3CL Protease Inhibition

In the global effort to develop therapeutics for coronavirus disease 2019 (COVID-19), the 3C-like protease (3CLpro), also known as the main protease (Mpro), has been identified as a key drug target due to its essential role in viral replication. nih.gov Research in this area has led to the discovery of Ensitrelvir (S-217622), a noncovalent, nonpeptidic oral antiviral agent that incorporates a 2-methyl-2H-indazole moiety. nih.govacs.orgnih.gov

Ensitrelvir was identified through a process of virtual screening, biological screening, and subsequent structure-based drug design and optimization. nih.govacs.orgnih.gov The chemical structure of Ensitrelvir features a (6E)-6-[(6-chloro-2-methyl-2H-indazol-5-yl)imino] group, making it a direct derivative of the core subject of this article. acs.orgguidetopharmacology.orgnewdrugapprovals.orgcaymanchem.com This specific indazole moiety serves as the P1' ligand in the binding pocket of the 3CL protease. nih.gov

Research Findings: Ensitrelvir has demonstrated potent inhibitory activity against the SARS-CoV-2 3CL protease and robust antiviral activity against a range of SARS-CoV-2 variants of concern. acs.orgnih.gov Preclinical studies have shown its effectiveness against the Alpha, Beta, Gamma, Delta, and Omicron strains, including subvariants BA.4 and BA.5. caymanchem.comshionogi.com

The inhibitory action of Ensitrelvir is highly selective for the viral protease, with no significant activity against human proteases such as caspase-2, chymotrypsin, and various cathepsins. caymanchem.com This selectivity contributes to a favorable preclinical profile. nih.govacs.org The antiviral efficacy of Ensitrelvir has been demonstrated in cell-based assays and in vivo models, where oral administration led to a dose-dependent reduction in viral load in the lungs of infected mice. acs.orgnih.govnih.gov

Below is a data table summarizing the in vitro activity of Ensitrelvir (S-217622).

| Compound | Target | Activity Type | Value | Assay Conditions | Source |

| Ensitrelvir (S-217622) | SARS-CoV-2 3CLpro | IC50 | 0.013 µM | Enzyme Inhibition Assay | caymanchem.com |

| Ensitrelvir (S-217622) | SARS-CoV-2 (various strains) | EC50 | 0.29–0.50 µM | Cell-based Antiviral Assay | nih.govacs.org |

| Ensitrelvir (S-217622) | SARS-CoV | EC50 | 0.21 µM | Cell-based Antiviral Assay | nih.govacs.org |

| Ensitrelvir (S-217622) | MERS-CoV | EC50 | 1.4 µM | Cell-based Antiviral Assay | nih.govacs.org |

| Ensitrelvir (S-217622) | HCoV-229E | EC50 | 5.5 µM | Cell-based Antiviral Assay | nih.govacs.org |

| Ensitrelvir (S-217622) | HCoV-OC43 | EC90 | 0.074 µM | Cell-based Antiviral Assay | nih.govacs.org |

IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The research highlights the critical role of the 6-chloro-2-methyl-2H-indazole moiety in the potent antiviral activity of Ensitrelvir, validating derivatives of this compound as a promising scaffold for the development of SARS-CoV-2 3CL protease inhibitors. nih.gov

Structure Activity Relationship Sar Studies and Lead Optimization

Identification of Key Structural Motifs for Biological Activity

The 2H-indazole core is a well-established pharmacophore, recognized for its role in the development of a variety of biologically active agents, including kinase inhibitors. The arrangement of the bicyclic system, composed of a fused benzene (B151609) and pyrazole (B372694) ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets.

Key structural motifs of the 2-Methyl-2H-indazol-4-amine scaffold that are critical for its biological activity include:

The 2-Methyl-2H-indazole Core: This bicyclic system is a fundamental structural element. The nitrogen atoms within the pyrazole ring are capable of forming crucial hydrogen bonds with target proteins, a common interaction observed in kinase inhibitors.

The 4-Amino Group: The amino group at the C4-position serves as a vital attachment point for various substituents. Modifications at this position can significantly impact the molecule's interaction with the target, influencing both potency and selectivity. This group can act as a hydrogen bond donor, further anchoring the molecule within the active site of a target enzyme.

Impact of Substituent Modifications on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned through systematic modifications of its substituents.

Modifications at the 4-Amino Position:

The nature of the substituent attached to the 4-amino group plays a pivotal role in determining the biological activity profile of the resulting compound. For instance, the introduction of aromatic or heteroaromatic rings at this position can lead to enhanced interactions with the target protein through pi-stacking or additional hydrogen bonding opportunities.

| Substituent at 4-Amino Position | Observed Impact on Activity |

| Small Alkyl Groups | Generally leads to a decrease in potency. |

| Phenyl Ring | Can enhance potency, with the effect being dependent on further substitution on the phenyl ring itself. |

| Substituted Phenyl Rings | Electron-withdrawing or electron-donating groups on the phenyl ring can modulate activity. For example, a methoxy (B1213986) group might improve potency, while a nitro group could have the opposite effect. |

| Heterocyclic Rings (e.g., Pyrimidine, Pyridine) | Often leads to a significant increase in potency and can influence selectivity against different kinases. |

Modifications on the Indazole Ring:

While the core of this article is this compound, it is informative to consider how substitutions on the benzene portion of the indazole ring in related compounds can affect activity. Such modifications can alter the electronic properties and steric profile of the entire molecule.

| Position of Substitution | Type of Substituent | General Effect on Potency |

| C5 | Halogens (e.g., F, Cl) | Can increase lipophilicity and cell permeability, sometimes leading to improved activity. |

| C6 | Methoxy group | May enhance potency through favorable interactions with the target. |

| C7 | Small alkyl groups | Often not well-tolerated, leading to a decrease in activity due to steric hindrance. |

Strategies for Improving Therapeutic Efficacy and Selectivity

Optimizing the therapeutic profile of this compound-based compounds involves a multi-pronged approach focused on enhancing their efficacy while minimizing off-target effects.

One key strategy is scaffold hopping , where the indazole core is replaced with other bioisosteric rings to explore new chemical space and potentially improve properties such as solubility and metabolic stability. However, for the purposes of this discussion, we remain focused on the this compound scaffold.

Structure-based drug design is another critical strategy. By utilizing X-ray crystallography or computational modeling of the target protein in complex with a ligand, researchers can gain insights into the key binding interactions. This information guides the rational design of new derivatives with improved affinity and selectivity. For example, if a specific pocket in the active site is identified, substituents can be designed to occupy that space and form favorable interactions.

Furthermore, modulating the physicochemical properties of the molecule is essential for improving its drug-like characteristics. This includes optimizing lipophilicity (logP), which affects solubility, permeability, and plasma protein binding. The introduction of polar groups or ionizable functions can enhance aqueous solubility, which is often a challenge for kinase inhibitors.

Molecular Hybridization Approaches in Drug Discovery

In the context of this compound, molecular hybridization can be employed by linking it to other known pharmacophoric fragments. For example, the 4-amino group provides a convenient handle for attaching moieties known to interact with other regions of a target kinase or even a different protein altogether. This can lead to the development of multi-target inhibitors, which can be particularly effective in complex diseases like cancer.

An example of this approach would be the conjugation of the this compound scaffold to a fragment known to inhibit a different but related signaling pathway. The resulting hybrid molecule could potentially overcome drug resistance mechanisms that arise from the activation of alternative pathways.

Preclinical Development Considerations

Pharmacokinetic and Pharmacodynamic Properties

There is no available information regarding the pharmacokinetic profile of 2-Methyl-2H-indazol-4-amine. The absorption, distribution, metabolism, and excretion (ADME) properties of this specific compound have not been described in the reviewed literature.

In contrast, preliminary investigations into the pharmacodynamic potential of the derivative, N-(4,5-Dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine , suggest several areas of therapeutic interest. It is important to note that this data pertains to the derivative and not the parent compound. The monohydrochloride salt of this derivative has been noted for its high solubility in water and organic solvents, a property often sought to enhance stability and suitability for experimental studies. ontosight.ai

Initial research has explored the following potential activities of N-(4,5-Dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine:

Anti-inflammatory Activity: The compound has been reported to inhibit the production of pro-inflammatory cytokines and enzymes in vitro. ontosight.ai

Anticancer Activity: Antiproliferative effects have been observed against certain cancer cell lines in laboratory studies. ontosight.ai

Neuroprotective Activity: The derivative has demonstrated the ability to protect against neurodegeneration and oxidative stress in in vitro models. ontosight.ai

These preliminary findings highlight the potential for the this compound core structure to be incorporated into molecules with specific biological targets.

| Investigated Derivative | Potential Pharmacodynamic Activities (In Vitro) |

| N-(4,5-Dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine | Anti-inflammatory, Anticancer, Neuroprotective ontosight.ai |

Translational Research and In Vivo Studies

No in vivo studies or translational research for this compound have been identified in the public domain. The journey of a chemical entity from the laboratory to clinical application is a complex process that relies on extensive in vivo testing to establish its efficacy and safety profile, which is currently absent for this compound.

For the derivative, N-(4,5-Dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine , the in vitro findings provide a rationale for future translational research. The observed anti-inflammatory, anticancer, and neuroprotective properties suggest that this molecule, and potentially other derivatives of the this compound scaffold, could be candidates for further investigation in animal models of these respective diseases. Such in vivo studies would be essential to determine if the in vitro activities translate into tangible therapeutic effects.

The development of derivatives of this compound is exemplified in patent literature, where it is used as a building block for novel compounds, such as those intended as VR-1 antagonists for treating pain. google.com These patents often describe methods for testing the final compounds in in vivo assays, for instance, in rat models of inflammatory pain to assess antinociceptive activity. google.com This underscores the role of the parent compound as a foundational element for creating more elaborate molecules intended for in-depth preclinical and potentially clinical investigation.

Conclusion and Future Directions

Summary of Key Research Findings for 2-Methyl-2H-indazol-4-amine

This compound is a heterocyclic amine containing an indazole core, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. samipubco.comnih.gov This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. nih.govresearchgate.net The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole ring.

Research on this compound itself is primarily as a chemical intermediate or building block in the synthesis of more complex molecules. chemshuttle.com It serves as a crucial starting material for creating a diverse range of indazole derivatives with potential therapeutic applications. chemshuttle.com The amino group at position 4 provides a reactive site for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships.

While direct pharmacological data on this compound is limited in publicly available research, its significance is underscored by its role in the synthesis of compounds targeting a variety of biological pathways. For instance, derivatives of aminoindazoles have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.gov The indazole scaffold is a key component of several approved anticancer drugs, such as Pazopanib, which highlights the therapeutic potential of this chemical class. nih.govnih.gov

The synthesis of this compound and its derivatives often involves multi-step processes. A common route includes the reduction of a corresponding nitroindazole precursor. arabjchem.orgsci-hub.se The regioselective methylation of the indazole ring to obtain the desired N2-isomer can be a synthetic challenge, as alkylation can occur at either N1 or N2 positions. mdpi.comresearchgate.net Researchers have developed various strategies to control this regioselectivity, which is critical for the biological activity of the final compounds. researchgate.net

Emerging Trends in Indazole-Based Drug Discovery

The indazole scaffold is increasingly recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. samipubco.com This versatility has led to its exploration in a wide array of therapeutic areas beyond oncology, including inflammatory diseases and neurological disorders. samipubco.com

A significant trend is the development of indazole-based compounds as selective kinase inhibitors. nih.gov Researchers are designing derivatives that can target specific kinases involved in disease progression, aiming for greater efficacy and reduced side effects. nih.govsci-hub.se This includes targeting kinases such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. sci-hub.seacs.org

Another emerging area is the use of indazole derivatives to modulate the function of membrane transporters. samipubco.com These proteins play a crucial role in drug absorption and resistance, and targeting them with indazole-based ligands could help overcome multidrug resistance in cancer and other diseases. samipubco.com

Furthermore, there is a growing interest in the development of indazole-based compounds with dual or multiple pharmacological activities. For example, researchers are exploring derivatives with both antimicrobial and anti-inflammatory properties. nih.gov This polypharmacological approach could lead to more effective treatments for complex diseases. samipubco.com

Advances in synthetic methodologies are also driving the field forward. benthamdirect.com New and more efficient ways to synthesize and functionalize the indazole core are enabling the rapid creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. samipubco.combenthamdirect.com

Potential for Novel Therapeutic Applications

The unique structural features of the indazole ring system, combined with the ability to introduce a wide range of substituents, suggest that this compound and its derivatives hold significant potential for the development of novel therapeutics.

The proven success of indazole-containing drugs in oncology provides a strong foundation for exploring new anticancer agents derived from this scaffold. researchgate.netnih.gov Future research could focus on developing inhibitors for novel kinase targets or overcoming resistance to existing therapies.

Beyond cancer, the anti-inflammatory and neuroprotective properties observed in some indazole derivatives suggest their potential for treating a range of conditions. ontosight.ai For instance, compounds that inhibit pro-inflammatory cytokines could be developed into new treatments for autoimmune diseases. ontosight.ai Similarly, the neuroprotective effects could be harnessed to create drugs for neurodegenerative disorders. ontosight.ai

The ability of indazole-based compounds to interact with a variety of biological targets opens up possibilities for their use in other therapeutic areas as well. For example, their potential as 5-HT2C receptor agonists is being investigated for the treatment of various central nervous system disorders. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-Methyl-2H-indazol-4-amine, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound typically involves condensation reactions under acidic or catalytic conditions. For example, analogous indazole derivatives are synthesized via refluxing in acetic acid with paraformaldehyde and amines, followed by purification via flash chromatography . Key parameters include temperature control (70–80°C), stoichiometric ratios (e.g., 1.2 equivalents of amine), and reaction time (1–5 hours). Acidic conditions help facilitate cyclization, while post-reaction neutralization with sodium bicarbonate ensures product stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Characterization relies on a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton environments.

- IR spectroscopy to identify N-H stretching (3200–3400 cm⁻¹) and aromatic C=C vibrations .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve structural ambiguities. For instance, related indazole derivatives have been analyzed using SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption) be systematically addressed?

Contradictions often arise from impurities, tautomerism, or solvent effects. To resolve these:

- Cross-validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Variable-temperature NMR to assess dynamic processes like proton exchange.

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof, as demonstrated for 2-(4-methylphenyl)-2H-indazole .

- Tandem techniques : LC-MS or 2D NMR (COSY, HSQC) to isolate and identify byproducts .

Q. What methodologies are recommended for determining the crystal structure of this compound derivatives?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Structure solution : Employ SHELXD for phase problem resolution and SHELXL for refinement, ensuring R-factors < 0.05 .

- Visualization : ORTEP for Windows generates displacement ellipsoid plots, while Mercury software aids in packing diagram analysis .

- Validation : Check for data-to-parameter ratios > 10 and mean σ(C–C) < 0.005 Å to ensure precision .

Q. How can computational chemistry (e.g., DFT) enhance the study of this compound’s electronic properties?

- Electrostatic potential maps predict reactive sites for electrophilic/nucleophilic attacks.

- Frontier molecular orbital (FMO) analysis calculates HOMO-LUMO gaps to estimate stability and optical properties.

- Docking studies model interactions with biological targets (e.g., kinases), though experimental validation via assays is essential. DFT workflows are often integrated with Gaussian or ORCA software .

Q. What are the emerging applications of this compound in medicinal chemistry or materials science?

- Pharmaceutical intermediates : Analogous indazole amines are precursors for kinase inhibitors and fluorophores .

- Ligand design : The indazole scaffold coordinates with transition metals (e.g., Pd, Pt) in catalytic systems.

- Optoelectronic materials : Derivatives with extended conjugation (e.g., benzimidazole hybrids) exhibit tunable fluorescence .

Methodological Notes

- Synthetic optimization : Always monitor reactions via TLC and employ gradient elution in chromatography to separate regioisomers.

- Safety protocols : Handle amines under inert atmospheres (N₂/Ar) to prevent oxidation, and use PPE for irritant intermediates .

- Data repositories : Archive crystallographic data in the Cambridge Structural Database (CSD) or CCDC for community access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.